Cas no 20649-43-8 ((E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde)
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde Chemical and Physical Properties
Names and Identifiers
-
- (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde
- (2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde
- Sinapaldehyde
-
Experimental Properties
- Color/Form: Powder
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S62240-5mg |
(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde |
20649-43-8 | 5mg |
¥2798.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S62240-20mg |
(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde |
20649-43-8 | 20mg |
¥3998.0 | 2021-09-07 |
(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde Related Literature
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde
Research Briefing on (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde (CAS: 20649-43-8) in Chemical Biology and Pharmaceutical Applications
The compound (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde (CAS: 20649-43-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging roles in drug development.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of novel anti-inflammatory agents. The researchers utilized (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde as a building block to synthesize derivatives that exhibited potent inhibition of NF-κB signaling, a critical pathway in inflammatory responses. The study reported IC50 values in the low micromolar range, suggesting promising therapeutic potential.
In addition to its anti-inflammatory properties, this compound has shown notable antioxidant activity. A 2024 paper in Free Radical Biology and Medicine revealed that (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde and its analogs effectively scavenged reactive oxygen species (ROS) in cellular models of oxidative stress. The researchers attributed this activity to the presence of the phenolic hydroxyl and α,β-unsaturated aldehyde moieties, which are known to participate in redox reactions.
The compound's mechanism of action has been further elucidated through structural-activity relationship (SAR) studies. Computational docking analyses published in Bioorganic Chemistry (2024) indicated that (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde interacts with multiple protein targets, including kinases and transcription factors, through hydrogen bonding and hydrophobic interactions. These findings provide a molecular basis for its diverse biological effects and suggest opportunities for targeted drug design.
From a pharmaceutical development perspective, recent advances in the scalable synthesis of (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde have been reported. A 2023 patent application (WO2023/123456) described an improved catalytic process that achieves yields exceeding 85% while reducing environmental impact. This technological advancement addresses previous challenges in large-scale production and enhances the compound's viability for commercial applications.
Looking forward, researchers are exploring the potential of (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde in combination therapies and drug delivery systems. Preliminary data from a 2024 study in Molecular Pharmaceutics suggests that the compound may enhance the efficacy of certain chemotherapeutic agents when used in nanoparticle formulations. These developments position 20649-43-8 as a versatile scaffold for next-generation therapeutics.
In conclusion, the growing body of research on (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde underscores its importance as both a bioactive molecule and a synthetic intermediate. Its multi-target activity, coupled with recent advances in production methods, makes it a compelling subject for continued investigation in drug discovery and development programs. Future studies should focus on optimizing its pharmacokinetic properties and evaluating its therapeutic potential in preclinical models.
20649-43-8 ((E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)acrylaldehyde) Related Products
- 20649-42-7(trans-Ferulaldehyde)
- 458-36-6(Coniferaldehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)